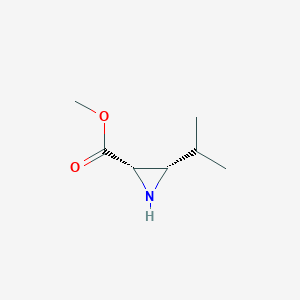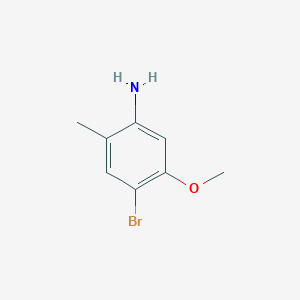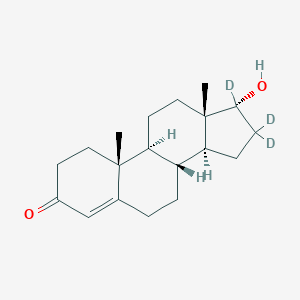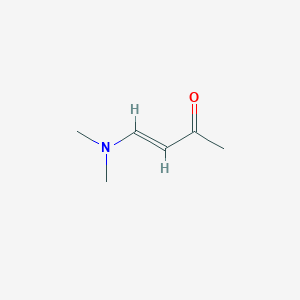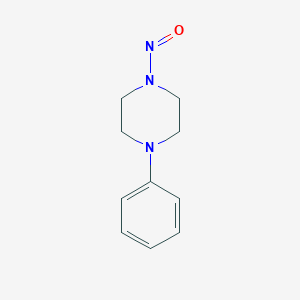![molecular formula C6H4N2O2S B116807 チエノ[3,4-D]ピリミジン-2,4-ジオール CAS No. 6251-30-5](/img/structure/B116807.png)
チエノ[3,4-D]ピリミジン-2,4-ジオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno[3,4-D]pyrimidine-2,4-diol is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
科学的研究の応用
Thieno[3,4-D]pyrimidine-2,4-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
Thieno[3,4-D]pyrimidine-2,4-diol primarily targets various enzymes including protein kinases (PKs) . These enzymes play a crucial role in cell proliferation and differentiation .
Mode of Action
The compound interacts with its targets, leading to the inhibition of these enzymes . For instance, it binds to the cognate receptor cluster of differentiation 74 (CD74), which induces the activation of the mitogen-activated protein kinase (MAPK) pathway .
Biochemical Pathways
The affected pathways include the MAPK pathway, which stabilizes cyclin D1 and consequently regulates cell cycle progression to enhance cell proliferation . The compound also affects the adenylyl cyclase (AC) and calcium-dependent pathways .
Pharmacokinetics
Thieno[3,4-D]pyrimidine-2,4-diol has been found to have improved membrane permeability and oral bioavailability . .
Result of Action
The molecular and cellular effects of Thieno[3,4-D]pyrimidine-2,4-diol’s action include the suppression of cell proliferation in non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cell cultures . This can be explained by the induction of cell cycle arrest via deactivation of the MAPK pathway .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-D]pyrimidine-2,4-diol typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-D]pyrimidin-4-ones, which can then be further processed to obtain thieno[3,4-D]pyrimidine-2,4-diol . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for thieno[3,4-D]pyrimidine-2,4-diol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反応の分析
Types of Reactions
Thieno[3,4-D]pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
類似化合物との比較
Similar Compounds
Thieno[2,3-D]pyrimidine-4-carboxylic acids: These compounds share a similar fused ring system but differ in their functional groups and biological activities.
Thieno[3,2-D]pyrimidin-4-ones: These compounds are structurally related but have different chemical properties and applications.
Uniqueness
Thieno[3,4-D]pyrimidine-2,4-diol is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications .
特性
IUPAC Name |
1H-thieno[3,4-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBNSEBSVPLRMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)NC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
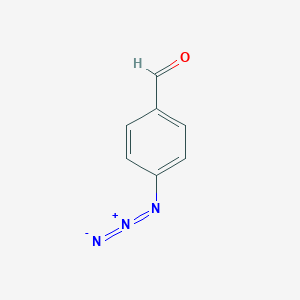
![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
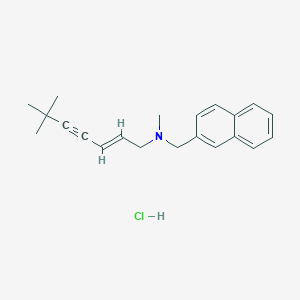
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
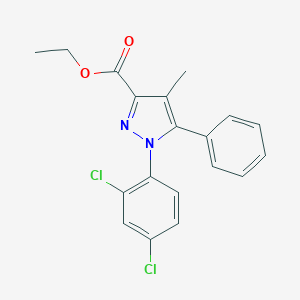
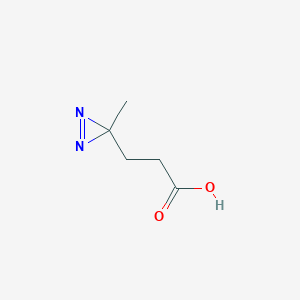
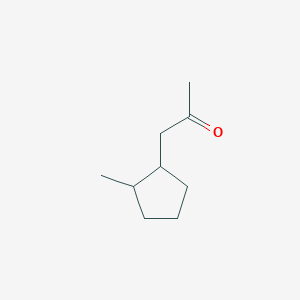
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
